molecular formula C9H8Cl2S B1586285 2,2-Dichlorocyclopropyl Phenyl Sulfide CAS No. 63289-85-0

2,2-Dichlorocyclopropyl Phenyl Sulfide

Cat. No.: B1586285
CAS No.: 63289-85-0
M. Wt: 219.13 g/mol
InChI Key: DIHSMJVOQUSOTO-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropyl Phenyl Sulfide is a chemical compound with the molecular formula C9H8Cl2S and a molecular weight of 219.12 g/mol . It is known for its unique structure, which includes a cyclopropyl ring substituted with two chlorine atoms and a phenyl sulfide group. This compound is used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichlorocyclopropyl Phenyl Sulfide can be synthesized through the reaction of chloroform with phenyl vinyl sulfide . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the cyclopropyl ring. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichlorocyclopropyl Phenyl Sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfide group to a thiol.

    Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions often require a catalyst or base and are conducted at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted cyclopropyl phenyl sulfides

Scientific Research Applications

2,2-Dichlorocyclopropyl Phenyl Sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dichlorocyclopropyl Phenyl Sulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl ring and phenyl sulfide group contribute to its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

2,2-Dichlorocyclopropyl Phenyl Sulfide can be compared with other similar compounds, such as:

  • Benzyl phenyl sulfide
  • Methyl phenyl sulfide
  • Diphenyl sulfide
  • 2-(Phenylthio)aniline
  • 2-(Phenylthio)ethanol

These compounds share similar structural features but differ in their chemical reactivity and applications. This compound is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHSMJVOQUSOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369783
Record name [(2,2-Dichlorocyclopropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63289-85-0
Record name [(2,2-Dichlorocyclopropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 2,2-dichlorocyclopropyl phenyl sulfides react with potassium tert-butoxide or pyridine?

A1: The research paper [] describes how different 2,2-dichlorocyclopropyl phenyl sulfide compounds were reacted with potassium tert-butoxide in tert-butyl alcohol or with pyridine. These reactions resulted in the opening of the cyclopropyl ring, leading to the formation of various products including enynes, butadienes, allenes, and α,β-unsaturated aldehydes containing the phenylmercapto group. Interestingly, the reaction with pyridine showed some stereoselectivity, with the trans-isomer of 1,1-dichloro-2-methyl-3-phenylmercaptocyclopropane remaining unreacted. The researchers suggest that steric effects during the ring opening process might explain this selectivity.

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